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Compound Name:
fluoroaniline

Cat. No.: B596817

In-Depth Technical Guide: 4-(Benzyloxy)-3-
bromo-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3-bromo-5-fluoroaniline is a substituted aromatic amine of interest in
medicinal chemistry and materials science. Its unique combination of a benzyloxy group, a
bromine atom, and a fluorine atom on the aniline scaffold presents a versatile platform for the
synthesis of more complex molecules. The electron-donating and -withdrawing substituents
influence the compound's reactivity and potential biological activity. This guide provides a
summary of its known physical and chemical properties. Due to the limited availability of public
data for this specific molecule, information from closely related analogs is included to provide a
more comprehensive overview.

Core Physical and Chemical Properties

Quantitative data for 4-(Benzyloxy)-3-bromo-5-fluoroaniline is not widely available in public
literature. The following table summarizes the available information and includes data for
related compounds to provide context.
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4-(Benzyloxy)-3-

4-Bromo-3- .
4-Benzyloxyaniline

Property bromo-5- fluoroaniline

. (Analog)

fluoroaniline (Analog)
CAS Number 1215206-01-1 656-65-5 6373-46-2
Molecular Formula C13H11BrFENO CeHsBrFN C13H13NO
Molecular Weight 296.14 g/mol 190.01 g/mol 199.25 g/mol
Melting Point Data not available 72-73 °C Data not available
Boiling Point Data not available 65-68 °C Data not available
Solubility Data not available Data not available Data not available
) White to gray to brown )

Appearance Data not available Data not available

powder/crystal

Spectroscopic Data

Detailed experimental spectroscopic data for 4-(Benzyloxy)-3-bromo-5-fluoroaniline is not

publicly available. However, based on its structure, the following spectral characteristics can be

anticipated:

e 1H NMR: Protons on the aniline and benzyl rings would appear in the aromatic region

(typically 6.5-7.5 ppm). The benzylic protons (CHz) would likely present as a singlet around

5.0 ppm. The amine (NHz) protons would appear as a broad singlet, with its chemical shift

dependent on the solvent and concentration.

e 13C NMR: The spectrum would show 13 distinct carbon signals corresponding to the aromatic

and benzylic carbons. The carbon attached to the fluorine atom would exhibit a large

coupling constant (*J C-F).

e Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the compound's molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio

for 7°Br and 8Br) would be a characteristic feature.
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« Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations for
the amine group (around 3300-3500 cm~1), C-O stretching for the ether linkage (around
1200-1250 cm™1), and C-Br and C-F stretching vibrations in the fingerprint region.

Chemical Reactivity and Synthesis

The reactivity of 4-(Benzyloxy)-3-bromo-5-fluoroaniline is dictated by its functional groups:
the nucleophilic aniline, the aromatic rings susceptible to electrophilic substitution, and the
carbon-halogen bonds.

General Reactivity:

 Aniline Group: The amino group is nucleophilic and can undergo reactions such as acylation,
alkylation, and diazotization. It is a strong activating group for electrophilic aromatic
substitution, directing incoming electrophiles to the ortho and para positions.

e Aromatic Rings: The aniline ring is highly activated towards electrophilic substitution. The
positions ortho and para to the amino group are the most reactive. The benzyloxy group is
also an activating, ortho-para directing group.

o Halogen Atoms: The bromine and fluorine atoms are deactivating groups for electrophilic
aromatic substitution but are ortho-para directing. They can potentially participate in cross-
coupling reactions.

Plausible Synthetic Route:

A specific, detailed experimental protocol for the synthesis of 4-(Benzyloxy)-3-bromo-5-
fluoroaniline is not readily available in the literature. However, a plausible synthetic route can
be conceptualized starting from a commercially available precursor like 3-bromo-5-
fluoroaniline.

Plausible synthetic workflow for 4-(Benzyloxy)-3-bromo-5-fluoroaniline.

Experimental Protocol (Hypothetical):

o Protection of the Amine Group: The amino group of 3-bromo-5-fluoroaniline would first be
protected, for example, by acetylation with acetic anhydride, to prevent side reactions in
subsequent steps.
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e Introduction of the Hydroxyl Group: A hydroxyl group could be introduced at the 4-position.
This is a challenging transformation and might require a multi-step sequence, such as
nitration followed by reduction of the nitro group to an amine, diazotization, and subsequent
hydrolysis to the phenol.

e Benzylation: The resulting phenolic intermediate would then be reacted with benzyl bromide
in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g.,
acetone or DMF) to form the benzyl ether.

o Deprotection: Finally, the protecting group on the aniline nitrogen would be removed under
appropriate conditions (e.g., acidic or basic hydrolysis) to yield the target compound, 4-
(Benzyloxy)-3-bromo-5-fluoroaniline.

Potential Applications and Signaling Pathways

There is no specific information in the public domain regarding the involvement of 4-
(Benzyloxy)-3-bromo-5-fluoroaniline in any signaling pathways or its specific biological
activities. However, the benzyloxyaniline scaffold is present in a number of biologically active
molecules. For instance, some benzyloxyaniline derivatives have been investigated for their
potential as anticancer and antiprotozoal agents. The presence of halogen atoms can often
enhance the biological activity and pharmacokinetic properties of drug candidates. Therefore,
this compound could serve as a valuable intermediate in the synthesis of novel therapeutic
agents.

Safety Information

Based on the hazard statements for the parent compound, 4-(Benzyloxy)-3-bromo-5-
fluoroaniline is expected to be harmful if swallowed, cause skin irritation, and cause serious
eye irritation. Standard laboratory safety precautions, including the use of personal protective
equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when
handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-(Benzyloxy)-3-bromo-5-fluoroaniline is a chemical intermediate with potential for use in the
development of new pharmaceuticals and functional materials. While specific experimental
data for this compound is limited, its chemical behavior can be inferred from the properties of
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its constituent functional groups and related analogs. Further research is needed to fully
characterize its physical, chemical, and biological properties. This guide provides a
foundational understanding for researchers interested in exploring the potential of this
molecule.

 To cite this document: BenchChem. [Physical and chemical properties of 4-(Benzyloxy)-3-
bromo-5-fluoroaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b596817#physical-and-chemical-properties-of-4-
benzyloxy-3-bromo-5-fluoroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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